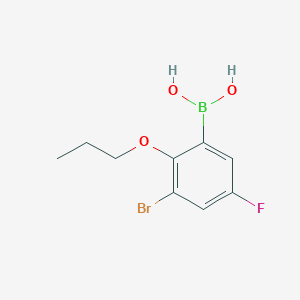

3-Bromo-5-fluoro-2-propoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is often used in scientific research. It is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Molecular Structure Analysis

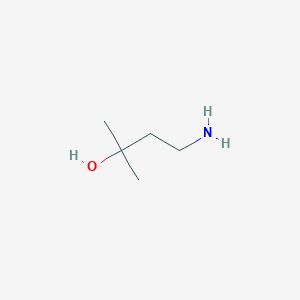

The molecular formula of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is C9H11BBrFO3 . The molecular weight is 276.90 g/mol .

Chemical Reactions Analysis

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a solid compound . It has a molecular weight of 276.90 g/mol .

Scientific Research Applications

- Application Summary : Boronic acids and their esters, such as “3-Bromo-5-fluoro-2-propoxyphenylboronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy , a type of cancer treatment that allows for the targeted destruction of cancer cells.

- Results or Outcomes : The use of boronic acids and their esters in neutron capture therapy allows for targeted cancer treatment, potentially reducing side effects and improving patient outcomes .

Scientific Field: Drug Design and Delivery

- Scientific Field: Catalytic Protodeboronation

- Application Summary : “3-Bromo-5-fluoro-2-propoxyphenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes , a valuable but previously unknown transformation.

- Methods of Application : The catalytic protodeboronation involves the use of a radical approach to remove the boron group from 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for the formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Scientific Field: Material Science

- Application Summary : Boronic acids, such as “3-Bromo-5-fluoro-2-propoxyphenylboronic acid”, can be used in the development of new materials . They can form covalent bonds with diols and amines, which makes them useful in the creation of complex structures like polymers and networks .

- Methods of Application : The boronic acid can react with diols or amines to form boronic esters or boronate complexes, respectively. These reactions can be used to crosslink polymers or to functionalize surfaces .

- Results or Outcomes : The use of boronic acids in material science can lead to the development of new materials with unique properties, such as responsiveness to stimuli or the ability to self-heal .

properties

IUPAC Name |

(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLNJQYFCQQTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584287 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-propoxyphenylboronic acid | |

CAS RN |

868272-84-8 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)